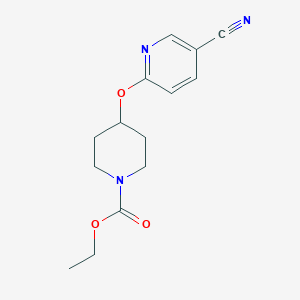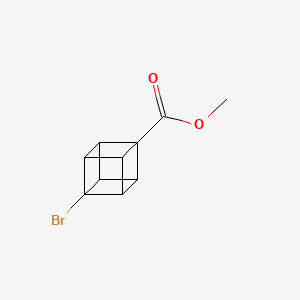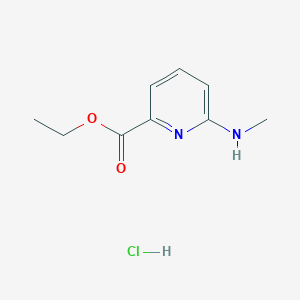
3-(1-Hydroxycyclopropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxycyclopropyl)phenol is an organic compound with the molecular formula C9H10O2. It is a phenolic compound characterized by a hydroxyl group attached to a cyclopropyl ring, which is further connected to a benzene ring. This unique structure imparts specific chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclopropyl)phenol typically involves the cyclopropanation of a suitable phenol derivative. One common method is the reaction of phenol with cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of cyclopropyl-substituted phenols or the use of continuous flow reactors to optimize reaction conditions and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), and alkylating agents (RCl, AlCl3).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Scientific Research Applications
3-(1-Hydroxycyclopropyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclopropyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can donate hydrogen bonds, while the cyclopropyl and phenyl groups provide hydrophobic surfaces for interaction with proteins and other biomolecules. This compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage .
Comparison with Similar Compounds
Cyclopropylphenol: Similar structure but without the hydroxyl group, resulting in different reactivity and applications.
Uniqueness: 3-(1-Hydroxycyclopropyl)phenol is unique due to the presence of both the cyclopropyl and hydroxyl groups, which confer specific steric and electronic effects. These effects influence its reactivity and make it suitable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-(1-hydroxycyclopropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,10-11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFOISFMXQWPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2431110.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2431116.png)
![N-(5-chloro-2-cyanophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2431118.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)

![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3,4-dimethylbenzamide](/img/structure/B2431122.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)




![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide](/img/structure/B2431132.png)
